molecular formula C29H28N6O2S B11980418 2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11980418
M. Wt: 524.6 g/mol
InChI Key: RRROHEMPHICTPL-OCSSWDANSA-N
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Description

2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a carbazole moiety, a triazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrazide Group: The hydrazide group is typically formed by reacting the corresponding acid chloride with hydrazine.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific conditions, often involving condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the carbazole and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted carbazole and triazole derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The carbazole moiety is known for its electronic properties, making this compound useful in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, given its multiple reactive sites.

Mechanism of Action

The mechanism of action of 2-{[5-[2-(9H-Carbazol-9-YL)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is likely multifaceted:

    Molecular Targets: The compound may interact with various enzymes and receptors, particularly those involved in oxidative stress and cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to apoptosis, cell proliferation, and DNA repair, given its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Carbazol-9-yl)ethyl methacrylate: This compound shares the carbazole moiety but differs in its functional groups and overall structure.

    2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole-based compound, used in materials science for its electronic properties.

Properties

Molecular Formula

C29H28N6O2S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[[5-(2-carbazol-9-ylethyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H28N6O2S/c1-20(2)18-35-27(15-16-34-24-12-6-4-10-22(24)23-11-5-7-13-25(23)34)31-33-29(35)38-19-28(37)32-30-17-21-9-3-8-14-26(21)36/h3-14,17,36H,1,15-16,18-19H2,2H3,(H,32,37)/b30-17+

InChI Key

RRROHEMPHICTPL-OCSSWDANSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)CCN3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

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